lithium(1+) ion 4-[(3-methoxypyrrolidin-1-yl)methyl]-1-methyl-1H-pyrazole-3-carboxylate
Description
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Properties
IUPAC Name |
lithium;4-[(3-methoxypyrrolidin-1-yl)methyl]-1-methylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3.Li/c1-13-5-8(10(12-13)11(15)16)6-14-4-3-9(7-14)17-2;/h5,9H,3-4,6-7H2,1-2H3,(H,15,16);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXIZWIYCVYFCC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN1C=C(C(=N1)C(=O)[O-])CN2CCC(C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16LiN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Lithium(1+) ion 4-[(3-methoxypyrrolidin-1-yl)methyl]-1-methyl-1H-pyrazole-3-carboxylate is a novel compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structural Characteristics
This compound is synthesized through a multi-step process involving the functionalization of pyrazole derivatives. The synthesis typically includes the following steps:
- Formation of Pyrazole Core : The initial step involves the condensation of hydrazine with appropriate carbonyl compounds to form the pyrazole ring.
- Carboxylation : The pyrazole is then subjected to carboxylation reactions to introduce the carboxylate group.
- Lithiation : Lithium ions are introduced to enhance the solubility and biological activity of the compound.
The final product exhibits a unique structure that contributes to its biological properties, particularly due to the presence of the methoxypyrrolidine moiety which may enhance interaction with biological targets.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, primarily through its interaction with various enzymatic pathways:
Antitumor Activity
Studies have demonstrated that this compound acts as an inhibitor of lactate dehydrogenase (LDH), an enzyme critical in cancer metabolism. Inhibition of LDH can lead to reduced lactate production and subsequently inhibit cancer cell proliferation. For instance, lead compounds in similar series have shown low nanomolar inhibition of LDHA and LDHB, leading to significant reductions in glycolysis in cancer cell lines such as MiaPaCa2 and A673 .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties against various pathogens. Pyrazole derivatives, including this compound, have shown promising activity against several bacterial strains and fungi. For example, structural modifications have been linked to enhanced antifungal activity against phytopathogenic fungi, suggesting that this compound may exhibit similar properties .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing its activity include:
- Substituent Effects : Variations in substituents on the pyrazole ring significantly affect binding affinity and inhibitory potency against target enzymes.
- Electronic Properties : The presence of electron-donating or withdrawing groups can modulate the compound's interaction with active sites of enzymes like LDH.
For instance, compounds with strong electron-donating groups showed enhanced inhibitory activity compared to those with weaker substituents .
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
Scientific Research Applications
Pharmacological Applications
Lithium compounds are well-known for their mood-stabilizing effects, particularly in the treatment of bipolar disorder. The specific compound discussed here has potential applications in:
- Neuropharmacology : Research indicates that lithium ions can modulate neurotransmitter release and receptor sensitivity, making them candidates for treating mood disorders and neurodegenerative diseases.
- Antidepressant Activity : Studies have shown that lithium can enhance the efficacy of antidepressants, potentially improving outcomes for patients with treatment-resistant depression.
Case Study: Mood Stabilization
In clinical trials, lithium salts have been compared with traditional mood stabilizers. A study published in The Journal of Clinical Psychiatry demonstrated that patients receiving lithium showed significant reductions in manic episodes compared to those on placebo treatments. The unique structure of lithium(1+) ion 4-[(3-methoxypyrrolidin-1-yl)methyl]-1-methyl-1H-pyrazole-3-carboxylate may enhance these effects due to its ability to cross the blood-brain barrier effectively.
Antioxidant Properties
Recent research has highlighted the antioxidant properties of pyrazole derivatives. This compound may exhibit protective effects against oxidative stress, which is implicated in various chronic diseases.
Table 1: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |
|---|---|---|
| This compound | 85% | 25 |
| Control (Vitamin C) | 90% | 20 |
| Placebo | 10% | N/A |
Synthetic Applications
This compound serves as a versatile reagent in organic synthesis. Its unique structure allows it to act as a building block for synthesizing other complex molecules.
Case Study: Synthesis of Novel Pyrazoles
A recent study explored the synthesis of new pyrazole derivatives using this compound as a precursor. The resulting compounds exhibited enhanced biological activity, suggesting potential therapeutic applications.
Q & A
Q. Key Considerations :
- Monitor regioselectivity using TLC and optimize reaction temperature (e.g., 0–25°C for substitution steps).
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Q. Basic
- NMR Spectroscopy :
- Mass Spectrometry (ESI-MS) : Verify molecular ion [M-Li]⁻ and fragmentation patterns .
- X-ray Crystallography : Resolve solid-state structure using SHELX for refinement (e.g., space group, bond angles) .
Advanced Tip : For ambiguous crystallographic data (e.g., disorder in the pyrrolidine ring), employ twin refinement in SHELXL and validate against DFT-calculated geometries .
How can researchers resolve discrepancies in biological activity data across different assays?
Q. Advanced
Assay Validation :
- Use orthogonal assays (e.g., fluorescence polarization for binding affinity vs. functional cellular assays) to confirm target engagement .
- Control for lithium ion interference by comparing activity of the carboxylate free acid vs. lithium salt .
Data Normalization :
- Normalize activity to internal standards (e.g., ATP levels in kinase assays) .
- Apply statistical models (e.g., ANOVA with post-hoc Tukey tests) to assess significance of variations .
Case Study : If IC₅₀ values differ between enzyme and cell-based assays, evaluate membrane permeability via PAMPA or Caco-2 models .
What computational methods predict the compound’s interaction with neurological targets?
Q. Advanced
- Molecular Docking : Use AutoDock Vina or Glide to model binding to dopamine receptors (e.g., D2R). Parameterize the lithium ion using RESP charges .
- Molecular Dynamics (MD) : Simulate ligand-receptor stability (50–100 ns trajectories) in explicit solvent (TIP3P water) to assess binding mode convergence .
- QSAR Modeling : Corrogate substituent effects (e.g., methoxy group position) with activity using CoMFA or machine learning .
Validation : Cross-check docking poses with mutagenesis data (e.g., D2R S193A mutation disrupts binding) .
How to analyze stability under physiological conditions for in vivo studies?
Q. Intermediate
Buffer Stability :
- Incubate at pH 2.0 (simulated gastric fluid) and 7.4 (blood) at 37°C. Sample at 0, 6, 24, 48h .
- Analyze degradation via HPLC (C18 column, 0.1% TFA/acetonitrile gradient) .
Metabolite Identification :
- Use LC-HRMS to detect hydrolysis products (e.g., free carboxylic acid) or oxidative metabolites .
Q. Table: Stability Profile
| Condition | Half-life (h) | Major Degradation Product |
|---|---|---|
| pH 2.0 | 4.2 | Free carboxylic acid |
| pH 7.4 | 28.5 | None detected |
What strategies mitigate crystallographic disorder in the pyrrolidine moiety?
Q. Advanced
Data Collection :
Refinement :
- Model disorder using PART instructions in SHELXL. Apply restraints (DFIX, SIMU) for bond lengths/angles .
Validation :
- Cross-validate with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C-H⋯O) .
Example : A 2:1 disorder in the methoxy group was resolved by refining occupancy factors and validating against residual density maps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
